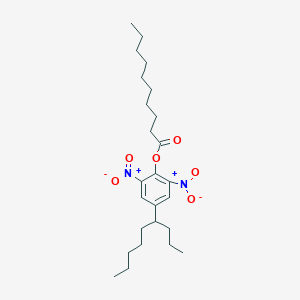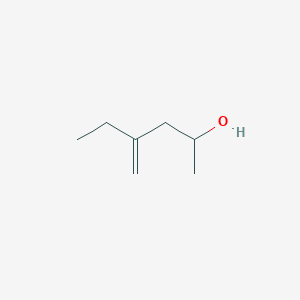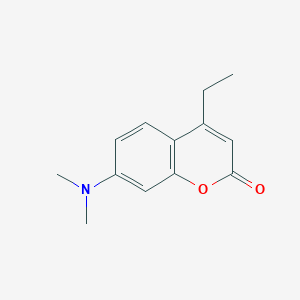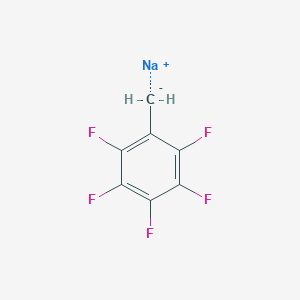
Sodium (pentafluorophenyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (pentafluorophenyl)methanide is an organometallic compound that features a sodium cation and a pentafluorophenylmethanide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6F5CH2Cl+NaH→C6F5CH2Na+HCl
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.
Aplicaciones Científicas De Investigación
Sodium (pentafluorophenyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (pentafluorophenyl)borate
- Sodium (pentafluorophenyl)phenoxide
- Sodium (pentafluorophenyl)amide
Uniqueness
Sodium (pentafluorophenyl)methanide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity
Propiedades
Número CAS |
62781-72-0 |
|---|---|
Fórmula molecular |
C7H2F5Na |
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene |
InChI |
InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1 |
Clave InChI |
DNOPANDTOVEMGW-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
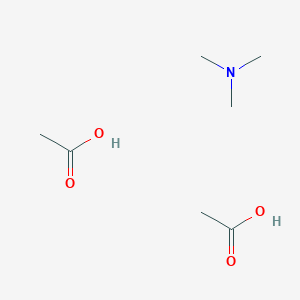
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
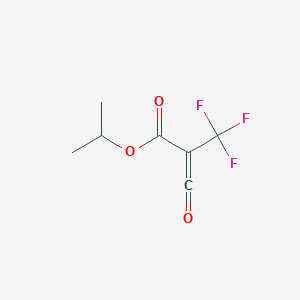
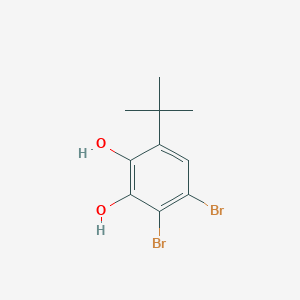
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
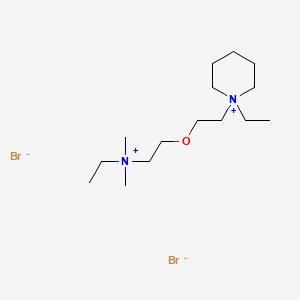
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
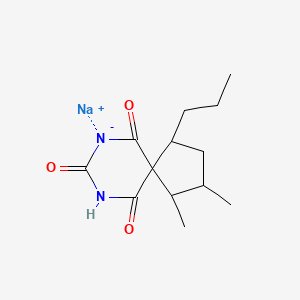
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
